2-Hydroxyethyl laurate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl laurate can be synthesized through the esterification of lauric acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
Lauric Acid+Ethylene Glycol→2-Hydroxyethyl Laurate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use high temperatures and vacuum conditions to drive the reaction to completion and remove water efficiently. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl laurate undergoes various chemical reactions, including:
Esterification: As described in its synthesis.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to lauric acid and ethylene glycol.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid for esterification and hydrolysis.
Base Catalysts: Sodium hydroxide for hydrolysis.
Alcohols: For transesterification reactions.
Major Products
Hydrolysis: Lauric acid and ethylene glycol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Hydroxyethyl laurate is used in several scientific research applications, including:
Surfactant Research: Due to its surfactant properties, it is studied for its ability to reduce surface tension in various solutions.
Biocatalysis: It is used as a substrate in enzymatic reactions to study enzyme activity and stability.
Green Chemistry: It is explored as a component in natural deep eutectic solvents for environmentally friendly chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl laurate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions . In enzymatic reactions, it interacts with enzymes to facilitate substrate conversion .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol monolaurate: Similar in structure but with a longer ethylene glycol chain.
Lauric acid esters: Other esters of lauric acid with different alcohols.
Uniqueness
2-Hydroxyethyl laurate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective surfactant and a versatile compound in various chemical processes .
Properties
IUPAC Name |
2-hydroxyethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGTHVAWRBISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-81-3 | |
Record name | Polyethylene glycol monolaurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0063363 | |
Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Polyethyleneglycol laurate | |
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CAS No. |
4219-48-1, 9004-81-3 | |
Record name | 2-Hydroxyethyl dodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4219-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL MONOLAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL702C7T0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the rate of monolayer formation impact the structure of 2-hydroxyethyl laurate domains?
A: The rate of temperature change during monolayer formation significantly influences the domain structure in this compound. While gradual temperature changes lead to the aforementioned temperature-dependent domain shapes, rapid temperature jumps above 15°C result in the formation of fractal domains []. Interestingly, these fractal structures are not permanent; they relax into their equilibrium shapes, dictated by the final temperature, within approximately 25 minutes []. This suggests that while rapid formation can kinetically trap the system in a non-equilibrium state, it eventually reaches its thermodynamically stable form.
Q2: Do this compound monolayers exhibit any internal structures within the condensed domains?
A: Yes, this compound monolayers display intriguing internal structures within their condensed domains. At lower temperatures (up to 10°C), large circular domains form with characteristic internal stripes []. The width of these stripes shows a direct correlation with temperature, increasing as the temperature rises []. At even lower temperatures (around 2°C), the stripes narrow down towards the domain's periphery, converging into a "core defect" located on the domain boundary []. This suggests a complex interplay of molecular interactions and packing arrangements within the monolayer, influenced by temperature.
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